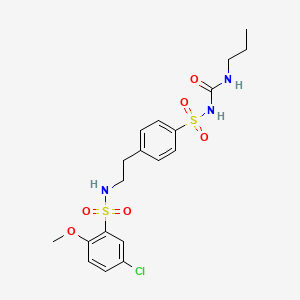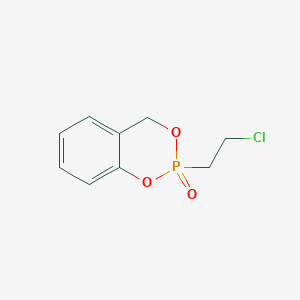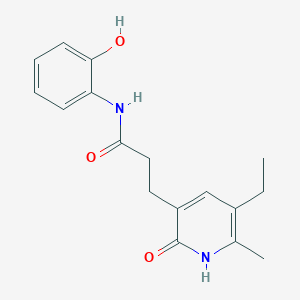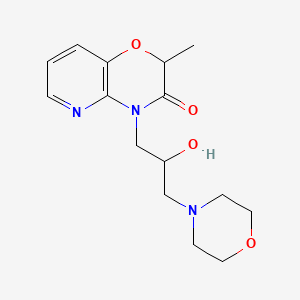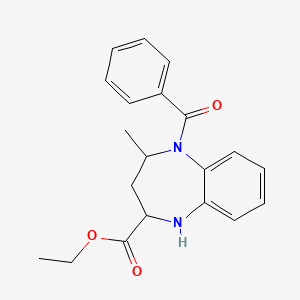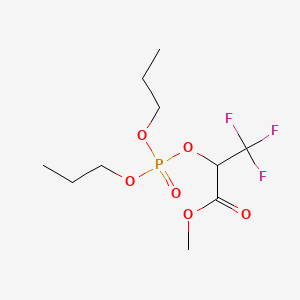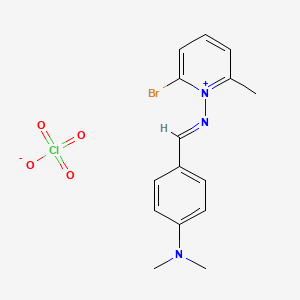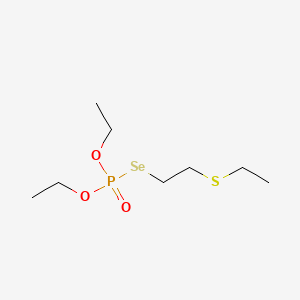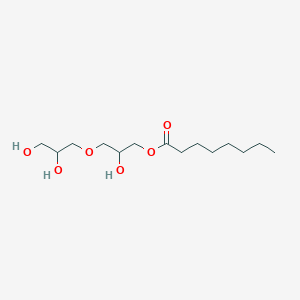
Benzilic acid, 2-methylene-3-quinuclidinyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylene-3-quinuclidyl-benzilate hydrochloride is a chemical compound known for its significant pharmacological properties. It is a derivative of quinuclidinyl benzilate, which is a potent anticholinergic agent. This compound is primarily used in scientific research due to its ability to interact with muscarinic acetylcholine receptors, making it valuable in the study of neurological processes and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylene-3-quinuclidyl-benzilate hydrochloride involves several steps, starting with the preparation of quinuclidinyl benzilate. The process typically includes the esterification of benzilic acid with quinuclidinyl alcohol under acidic conditions. The resulting ester is then subjected to a methylenation reaction to introduce the methylene group at the 2-position of the quinuclidine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
2-Methylene-3-quinuclidyl-benzilate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 2-Methylene-3-quinuclidyl-benzilate hydrochloride, each with unique pharmacological properties .
Scientific Research Applications
2-Methylene-3-quinuclidyl-benzilate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Employed in the study of muscarinic acetylcholine receptors and their role in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of 2-Methylene-3-quinuclidyl-benzilate hydrochloride involves its interaction with muscarinic acetylcholine receptors. It acts as an antagonist, blocking the binding of acetylcholine to these receptors. This inhibition leads to a decrease in cholinergic neurotransmission, resulting in various physiological effects such as reduced muscle spasms and altered cognitive functions. The compound primarily targets the M1 and M4 subtypes of muscarinic receptors, which are involved in cognitive and motor functions .
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinyl benzilate: A potent anticholinergic agent with similar pharmacological properties.
Atropine: Another anticholinergic compound used in medicine for its ability to block muscarinic receptors.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea by blocking muscarinic receptors
Uniqueness
2-Methylene-3-quinuclidyl-benzilate hydrochloride is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for certain muscarinic receptor subtypes. This makes it a valuable tool in research for understanding the role of these receptors in various physiological and pathological conditions .
Properties
CAS No. |
102338-82-9 |
|---|---|
Molecular Formula |
C22H24ClNO3 |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(2-methylidene-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C22H23NO3.ClH/c1-16-20(17-12-14-23(16)15-13-17)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,1,12-15H2;1H |
InChI Key |
MQVXVBAMSOWIEA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



